molecular formula C12H14O2 B8696290 2-Allyl-4-methyl-benzoic acid methyl ester

2-Allyl-4-methyl-benzoic acid methyl ester

Cat. No. B8696290
M. Wt: 190.24 g/mol
InChI Key: NRCUDUNFYQHVLK-UHFFFAOYSA-N
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Patent
US07846960B2

Procedure details

To a solution of 2-bromo-4-methyl-benzoic acid methyl ester (1.330 g, 5.81 mmol) in 5 mL DMF and 50 mL acetonitrile are added allyl tri-n-butyl tin (2.12 g, 6.39 mmol), PdCl2(PPh3)2 (0.203 g, 0.29 mmol), and lithium chloride (0.493 g, 11.6 mmol). The resulting mixture is heated to 120° C. for 8 hours. The reaction is cooled to room temperature and concentrated under reduced pressure. The residue is dissolved in dichloromethane and purified via chromatography eluting with 10% ethyl acetate in hexanes to give 0.980 g (89%) of the desired product. 1H NMR (400 MHz, CDCl3) δ 7.79-7.76 (d, 1H), 7.05 (s, 1H), 7.05-7.03 (d, 1H), 6.03-5.92 (m, 1H), 5.01 (dd, 1H), 4.99-4.98 (dd, 1H), 3.84 (s, 3H), 3.72 (dd, 1H), 3.70 (dd, 1H), 2.33 (s, 3H).
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
0.493 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.203 g
Type
catalyst
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][C:5]=1Br.[CH2:13]([Sn](CCCC)(CCCC)CCCC)[CH:14]=[CH2:15].[Cl-].[Li+]>CN(C=O)C.C(#N)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][C:5]=1[CH2:15][CH:14]=[CH2:13] |f:2.3,^1:41,60|

Inputs

Step One
Name
Quantity
1.33 g
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)C)Br)=O
Name
Quantity
2.12 g
Type
reactant
Smiles
C(C=C)[Sn](CCCC)(CCCC)CCCC
Name
Quantity
0.493 g
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
0.203 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction is cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in dichloromethane
CUSTOM
Type
CUSTOM
Details
purified via chromatography
WASH
Type
WASH
Details
eluting with 10% ethyl acetate in hexanes

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=C(C=C1)C)CC=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.98 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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